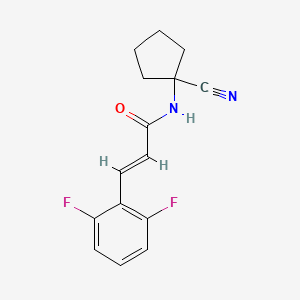

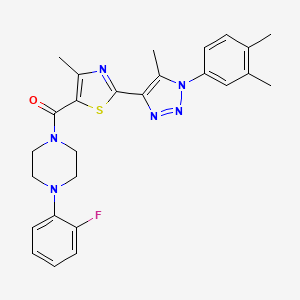

(E)-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)prop-2-enamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is a neurotransmitter that plays a key role in regulating the activity of neurons in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on neuronal activity and behavior.

Scientific Research Applications

Stereochemistry and Synthesis

The study of stereochemistry and synthesis of related compounds highlights the importance of understanding the enantiomeric configurations for synthesizing compounds with desired properties. For example, the synthesis of 3-(2S-Heptylcycloprop-1S-yl)propanoic acid 2-phenylethanamide, which gave identical NMR spectroscopic data to those reported for grenadamide but had an opposite absolute rotation, indicating the importance of stereochemistry in these compounds (Dulayymi, Baird, & Jones, 2004).

Asymmetric Hydrogenation

The intermediates in asymmetric hydrogenation studies show the effects of structure variation in the enamide on the NMR spectra, discussing the equilibrium between methanol and enamide complexes and the structure of enamide complexes, which are crucial for understanding the binding and reaction mechanisms of these compounds (Brown, Chaloner, Glaser, & Geresh, 1980).

Metabolite Analogs and Kinase Inhibition

Research on leflunomide metabolite analogs has produced potent inhibitors of Bruton's tyrosine kinase (BTK), indicating the therapeutic potential of these compounds. The crystal-packing interactions in these compounds reveal alternating directions of adjacent molecules in the crystalline lattice due to intermolecular cyano-amide hydrogen bonding, showcasing their potential in drug design and development (Ghosh, Jennissen, Zheng, & Uckun, 2000).

Synthesis and Analgesic Activity

The design and synthesis of rigid cyclic analogues derived from cinnamamide and β-methylcinnamamide have led to the discovery of compounds with potent muscle relaxant, anti-inflammatory, and analgesic activities. This highlights the potential of enamides in developing new therapeutic agents (Musso, Cochran, Kelley, McLean, Selph, Rigdon, Orr, Davis, Cooper, Styles, Thompson, & Hall, 2003).

Sensing of Fluoride Anions

A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and found to exhibit a drastic color transition in response to fluoride anion at mM concentrations, demonstrating their excellent performance in naked-eye detection of fluoride anion in solution. This suggests their application in chemical sensing and environmental monitoring (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).

properties

IUPAC Name |

(E)-N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N2O/c16-12-4-3-5-13(17)11(12)6-7-14(20)19-15(10-18)8-1-2-9-15/h3-7H,1-2,8-9H2,(H,19,20)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEMYLPABBOBIE-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)C=CC2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(C#N)NC(=O)/C=C/C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-cyanocyclopentyl)-3-(2,6-difluorophenyl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2971132.png)

![6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2971135.png)

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2971143.png)

![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2971155.png)